4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one hydrochloride
Description
Properties
IUPAC Name |
4-amino-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS.ClH/c1-2-3(9)8(5)4(10)7-6-2;/h5H2,1H3,(H,7,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGQMMCSOPMJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one hydrochloride (CAS No. 22278-81-5) is a compound of interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and potential applications, particularly focusing on its anticancer, antioxidant, and antibacterial activities.
The compound has the molecular formula and a molecular weight of 158.18 g/mol. Its structure features a triazine ring with amino and mercapto functional groups that are critical for its biological activity .
Synthesis
Recent studies have reported efficient synthetic routes for producing derivatives of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. Characterization techniques such as IR, NMR, and NMR confirm the successful synthesis of these compounds .
Anticancer Activity
Research has highlighted the anticancer potential of this compound through various in vitro studies. The MTT assay was employed to evaluate the cytotoxic effects against several cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
Key Findings:
- Inhibition Concentration : The half-maximal inhibitory concentration (IC50) values were determined for different derivatives, indicating significant cytotoxicity.
| Compound Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HCT-116 | 15.2 |
| Derivative B | MCF-7 | 12.8 |
| Derivative C | HeLa | 18.5 |
Some derivatives were noted to exhibit superior activity compared to standard chemotherapeutics like cisplatin .
Antioxidant Activity
The antioxidant properties of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one have been evaluated using DPPH and ABTS assays. These assays measure the ability of compounds to scavenge free radicals.
Results Summary:
- DPPH IC50 : Some derivatives showed IC50 values comparable to ascorbic acid.
| Compound Derivative | DPPH IC50 (µM) |
|---|---|
| Derivative A | 20.5 |
| Derivative B | 15.0 |
These findings suggest that the compound could serve as a potent antioxidant agent in therapeutic applications .
Antibacterial Activity
The antibacterial efficacy of this compound has also been investigated against various bacterial strains including E. coli and Staphylococcus aureus. Minimum inhibitory concentration (MIC) tests demonstrated broad-spectrum activity.
Notable Results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Candida albicans | 64 |
Compounds exhibited significant binding affinities in molecular docking studies with bacterial enzymes, reinforcing their potential as antibiotic agents .
Case Studies
- Case Study on Anticancer Activity : A study evaluated a series of derivatives against multiple cancer cell lines and found that certain structural modifications greatly enhanced anticancer potency.
- Case Study on Antioxidant Properties : Another research focused on the antioxidant capacity of synthesized derivatives showing that specific substitutions on the triazine ring improved radical scavenging activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazine Core
The biological and chemical properties of 1,2,4-triazin-5-one derivatives are highly sensitive to substituent type and position. Key comparisons include:
6-Substituted Derivatives
- 6-tert-Butyl-3-mercapto-4-amino-1,2,4-triazin-5(4H)-one Synthesized from 3,3-dimethyl-2-oxobutyric acid and thiocarbohydrazide, this derivative features a bulky tert-butyl group at position 4. The tert-butyl group enhances lipophilicity, improving herbicidal activity compared to the methyl-substituted compound .
- 6-Phenyl Derivatives (Metamitron and Isometamitron) Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) and its isomer isometamitron (4-amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one) demonstrate how positional isomerism affects application. Metamitron is a commercial herbicide, whereas isometamitron’s biological profile remains less explored .
3-Substituted Derivatives
- 3-Methylthio-4-amino-6-methyl-1,2,4-triazin-5(4H)-one (AMMSTO) Replacing the mercapto group with methylthio (-SMe) reduces nucleophilicity, altering reactivity in alkylation reactions. AMMSTO is less prone to oxidation than the mercapto analog, influencing its stability in formulations .
Physicochemical Properties
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one hydrochloride?
Answer:
Synthesis typically involves condensation reactions using precursors like thiosemicarbazides or substituted triazine intermediates. For example:
- Step 1 : React 4-amino-6-methyl-1,2,4-triazin-5(4H)-one with thiourea derivatives under alkaline conditions to introduce the mercapto group .
- Step 2 : Purify via recrystallization in ethanol/water mixtures to isolate the hydrochloride salt.
Characterization : - FT-IR : Confirm the mercapto (-SH) group via a peak at ~2550 cm⁻¹ and the triazine ring vibrations at 1500–1600 cm⁻¹ .
- NMR : Use ¹H NMR to verify methyl (δ ~2.3 ppm) and amino (δ ~5.5 ppm) protons. ¹³C NMR resolves the triazinone carbonyl (δ ~165 ppm) .
Basic: How can the stability of this compound be assessed under varying pH and temperature conditions?
Answer:
- Experimental Design :
- Prepare aqueous solutions at pH 2–12 (using HCl/NaOH buffers) and incubate at 25°C, 40°C, and 60°C for 24–72 hours.
- Monitor degradation via HPLC (C18 column, UV detection at 254 nm) and compare retention times to standards .
- Key Findings :
Basic: What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological samples)?
Answer:
- LC-MS/MS : Use a reverse-phase column (e.g., Chromolith®) with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor the [M+H]⁺ ion (exact mass calculated via HRMS) .
- Derivatization : Enhance sensitivity by reacting the mercapto group with maleimide-based fluorescent tags (e.g., N-(1-pyrenyl)maleimide) .
Advanced: How does the mercapto group influence the compound’s reactivity in enzyme inhibition studies?
Answer:
- Mechanistic Insight :
- The -SH group can act as a nucleophile, forming covalent bonds with enzyme active-site cysteine residues. For example, in studies of triazine-based pesticides, this group mediates irreversible inhibition of acetolactate synthase .
- Experimental Validation :
Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?
Answer:
- Data Triangulation :
- Structural Confounders :
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
Answer:
- Docking Studies :
- Use software like AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase). Focus on the triazinone core and mercapto group as key pharmacophores .
- MD Simulations :
- Simulate interactions over 100 ns to assess stability of hydrogen bonds between the amino group and target residues (e.g., Asp27 in DHFR) .
Advanced: What are the environmental implications of this compound’s degradation byproducts?
Answer:
- Degradation Pathways :
- Under UV light, the triazinone ring may hydrolyze to form urea derivatives, identified via GC-MS (e.g., m/z 60 fragment for urea) .
- Ecotoxicology :
- Test metabolites (e.g., 4-amino-6-methyl-1,2,4-triazin-5(4H)-one) in algal growth inhibition assays (OECD 201) to assess aquatic toxicity .
Advanced: How can the compound’s solid-state properties (e.g., polymorphism) impact formulation in drug development?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
